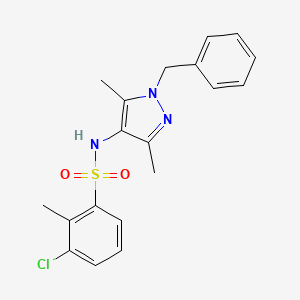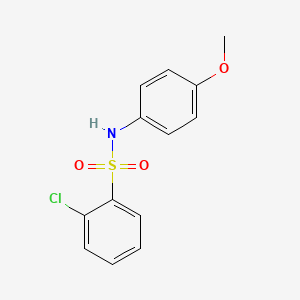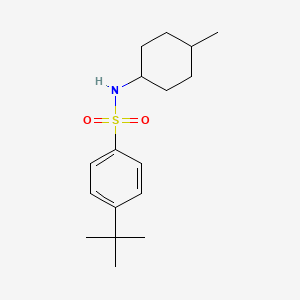![molecular formula C23H26N4O3 B10962138 (4-Ethylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10962138.png)
(4-Ethylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ETHYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a phenyl ring substituted with a methoxy group and an oxadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ETHYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
(4-ETHYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-ETHYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also interact with histaminergic receptors, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-METHYLPIPERAZIN-1-YL)(1-PHENYL-1H-PYRAZOL-4-YL)METHANONE: Another piperazine derivative with anti-inflammatory properties.
3-BROMO-2-(4-ETHYLPIPERAZINO)-5-METHYLPYRIDINE: A related compound with similar structural features.
Uniqueness
(4-ETHYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate inflammatory pathways and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H26N4O3 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-3-26-12-14-27(15-13-26)23(28)19-6-4-5-7-20(19)29-16-21-24-22(25-30-21)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 |
InChI-Schlüssel |
CNTVHITUUXXMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962072.png)
![4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide](/img/structure/B10962093.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10962100.png)

![3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10962107.png)
![1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962114.png)
![2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B10962118.png)
![N-{[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl}propanamide](/img/structure/B10962119.png)


![2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962130.png)
![N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962136.png)
